molecular formula C18H18N6O B10982189 N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

Cat. No.: B10982189
M. Wt: 334.4 g/mol
InChI Key: LPSMHILCSSMWML-UHFFFAOYSA-N
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Description

N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is a synthetic organic compound that features a benzimidazole and triazolopyridine moiety. Compounds containing these structures are often studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the triazolopyridine moiety: This step may involve the cyclization of a suitable precursor, such as a hydrazine derivative, with a pyridine carboxaldehyde.

    Coupling of the two moieties: The final step could involve the coupling of the benzimidazole and triazolopyridine intermediates using a suitable linker, such as a butanamide group, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial, antifungal, and anticancer activities.

    Medicine: Potential therapeutic agent for treating infections or cancer.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide likely involves interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole and triazolopyridine moieties may bind to these targets, disrupting their normal function and leading to the desired biological effect. Pathways involved could include inhibition of DNA synthesis, disruption of cell membrane integrity, or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and antifungal properties.

    Triazolopyridine derivatives: Studied for their anticancer and anti-inflammatory activities.

Uniqueness

N-(1-methyl-1H-benzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide is unique due to the combination of benzimidazole and triazolopyridine moieties, which may confer a broader spectrum of biological activities compared to compounds containing only one of these structures.

Properties

Molecular Formula

C18H18N6O

Molecular Weight

334.4 g/mol

IUPAC Name

N-(1-methylbenzimidazol-5-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide

InChI

InChI=1S/C18H18N6O/c1-23-12-19-14-11-13(8-9-15(14)23)20-18(25)7-4-6-17-22-21-16-5-2-3-10-24(16)17/h2-3,5,8-12H,4,6-7H2,1H3,(H,20,25)

InChI Key

LPSMHILCSSMWML-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C=CC(=C2)NC(=O)CCCC3=NN=C4N3C=CC=C4

Origin of Product

United States

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